4-Methylcycloheptanone

Description

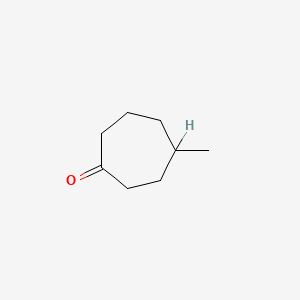

Structure

3D Structure

Properties

IUPAC Name |

4-methylcycloheptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-7-3-2-4-8(9)6-5-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVNSHRGPVHBPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30280873 | |

| Record name | 4-Methylcycloheptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5452-36-8 | |

| Record name | 4-Methylcycloheptanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005452368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylcycloheptanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylcycloheptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methylcycloheptanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV82F64ZD5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Methylcycloheptanone chemical structure and properties

This guide serves as a comprehensive technical monograph on 4-Methylcycloheptanone , designed for researchers in organic synthesis, medicinal chemistry, and fragrance development.[1]

CAS Registry Number: 5452-36-8 Molecular Formula: C₈H₁₄O Molecular Weight: 126.20 g/mol

Executive Summary

This compound is a seven-membered cyclic ketone featuring a methyl substituent at the γ-position relative to the carbonyl group. As a homolog of 4-methylcyclohexanone, it serves as a critical intermediate in the synthesis of sesquiterpenes (e.g., azulene derivatives) and is valued in the fragrance industry for its unique camphoraceous, woody, and herbal olfactory profile. Its conformational flexibility, distinct from the rigid chair of cyclohexane, offers unique stereoelectronic opportunities in drug design, particularly for scaffold-hopping strategies involving medium-sized rings.

Chemical Architecture & Stereochemistry

Unlike its six-membered counterpart, the cycloheptane ring lacks a single rigid "chair" conformation. This compound exists in a dynamic equilibrium of conformers, primarily the Twist-Chair (TC) and Twist-Boat (TB) forms, to minimize transannular (Prelog) strain and Pitzer (eclipsing) strain.

Stereochemical Nature[1]

-

Chirality: The C4 carbon is a stereogenic center.[1]

-

Synthesis Output: Standard synthesis from achiral precursors (e.g., 4-methylcyclohexanone) yields a racemic mixture of (R)- and (S)-4-methylcycloheptanone.

-

Enantiomers: The 4-methyl and 5-methyl substitutions in a cycloheptanone ring are enantiomeric positions relative to the carbonyl plane of symmetry.[1]

Structural Visualization

The following diagram illustrates the connectivity and the ring expansion logic used to synthesize the core scaffold.

Caption: Synthetic flow transforming the 6-membered precursor to the 7-membered target via carbon insertion.

Physicochemical Profile

The physical properties of this compound reflect its increased molecular weight and ring flexibility compared to cyclohexanone derivatives.[1]

| Property | Value / Description | Note |

| Boiling Point | 180–185 °C (est.) | Higher than 4-Me-cyclohexanone (170°C) due to increased London dispersion forces. |

| Density | 0.92 ± 0.02 g/mL | Typical for alkylcycloheptanones.[1] |

| Refractive Index | 1.450–1.455 | Predicted based on molar refractivity.[1] |

| Solubility | Soluble in EtOH, Et₂O, CHCl₃ | Lipophilic; sparingly soluble in water.[1] |

| Flash Point | ~55–60 °C | Flammable (Class 3).[1] |

| Odor | Woody, Herbal, Camphoraceous | Characteristic of medium-ring ketones.[1] |

Synthetic Methodology: Ring Expansion

The most authoritative route for high-fidelity synthesis is the Buchner-Curtius-Schlotterbeck reaction . This method utilizes a diazoalkane to insert a methylene group into the ketone ring.[1]

Protocol: In Situ Diazomethane Expansion

Note: Diazomethane is explosive and toxic.[1][2] Specialized glassware (Clear-Seal, no ground joints) and blast shields are mandatory.

-

Reagent Generation: Diazomethane is generated in situ from Diazald (N-methyl-N-nitroso-p-toluenesulfonamide) in a biphasic ether/KOH system.

-

Reaction Setup:

-

Execution:

-

Workup:

-

Purification: Fractional distillation is required to separate the product from any unreacted starting material or isomeric byproducts (though symmetry minimizes regioisomers here).[1]

Mechanistic Pathway

The reaction proceeds via a nucleophilic attack on the carbonyl carbon, followed by a 1,2-alkyl shift.[1]

Caption: Step-wise mechanism of the ring expansion showing the critical alkyl migration step.

Spectroscopic Characterization

Identification relies on distinguishing the 7-membered ring signals from 6-membered precursors.

-

IR Spectroscopy:

-

¹H NMR (CDCl₃, 400 MHz):

-

¹³C NMR:

Applications in Drug Discovery & Fragrance

Medicinal Chemistry Scaffold

The cycloheptanone ring is a "privileged structure" in scaffold hopping.[1]

-

Azulene Synthesis: Dehydrogenation of this compound derivatives yields substituted azulenes, which are non-benzenoid aromatic compounds used in anti-inflammatory drugs and optical materials.[1]

-

Enzyme Inhibitors: The flexibility of the 7-membered ring allows it to mimic transition states in protease inhibitors better than rigid cyclohexanes.[1]

Fragrance Industry

Methylcycloheptanones are valuable for their diffusive power .[1]

-

Olfactory Note: Woody, minty, with nuances of cedar and camphor.[1]

-

Stability: High stability in alkaline media (soaps/detergents) compared to aldehydes.[1]

Safety & Handling (GHS Classification)

-

Signal Word: WARNING

-

H226: Flammable liquid and vapor.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

Storage: Store under inert gas (Nitrogen/Argon) to prevent autoxidation of the α-position over prolonged periods.

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 227397, this compound. Retrieved from [Link]

-

Smith, P. A. S. (1963).[1] The Preparation of Cyclic Ketones by Ring Enlargement. Organic Reactions. (Classic reference for Buchner-Curtius-Schlotterbeck reaction mechanics).

-

SpectraBase. (2025).[1] 13C NMR Spectrum of this compound. Wiley-VCH GmbH.[1] Retrieved from [Link]

Sources

4-Methylcycloheptanone CAS number and molecular formula

Introduction: Beyond the Six-Membered Ring

In the landscape of synthetic chemistry and drug development, the exploration of novel molecular scaffolds is a cornerstone of innovation. While six-membered carbocycles are ubiquitous, their seven-membered counterparts, such as cycloheptanones, offer unique conformational flexibility and a distinct vectoral arrangement of substituents. This guide provides a detailed technical overview of 4-Methylcycloheptanone (CAS No. 5452-36-8), a specialty ketone that serves as a valuable building block for constructing complex molecular architectures. For researchers engaged in lead discovery and optimization, understanding the synthesis, properties, and reactivity of such scaffolds is paramount for accessing new chemical space. This document consolidates available data, outlines robust synthetic protocols, and provides expert insights into the practical application of this versatile intermediate.

Core Molecular Identifiers

A foundational aspect of any chemical guide is the precise identification of the subject molecule. The following table summarizes the key identifiers for this compound.

| Property | Value | Source |

| CAS Number | 5452-36-8 | PubChem[1] |

| Molecular Formula | C₈H₁₄O | PubChem[1] |

| IUPAC Name | 4-methylcycloheptan-1-one | PubChem[1] |

| Molecular Weight | 126.20 g/mol | PubChem (Computed)[1] |

| Canonical SMILES | CC1CCCC(=O)CC1 | PubChem[1] |

| InChI Key | WXVNSHRGPVHBPD-UHFFFAOYSA-N | PubChem[1] |

Physicochemical and Spectroscopic Profile

Experimental data for this compound is not extensively reported in peer-reviewed literature, a common challenge for non-commodity chemicals. The following data is based on high-quality computational predictions and established principles of chemical reactivity and spectroscopy.

Physicochemical Properties

| Property | Value (Computed) | Source |

| XLogP3 | 1.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |

| Heavy Atom Count | 9 | PubChem[1] |

Predicted Spectroscopic Analysis

A rigorous structural confirmation relies on spectroscopic methods. While public spectral data is limited, the expected characteristics can be expertly predicted.

-

¹³C NMR Spectroscopy : The molecule's C₈H₁₄O structure, possessing a plane of symmetry in its most stable conformation, would be expected to display 6 unique signals in a proton-decoupled ¹³C NMR spectrum. The key diagnostic signal is the carbonyl carbon, which is anticipated to appear significantly downfield, typically in the 205-220 ppm region, characteristic of a ketone within a seven-membered ring.[2] The methyl carbon would be the most upfield signal, expected around 20-30 ppm . The remaining four signals would correspond to the methylene (CH₂) and methine (CH) carbons of the cycloheptane ring.

-

Mass Spectrometry : Upon electron ionization (EI), the molecular ion (M⁺) peak would be observed at m/z = 126. The fragmentation pattern of cyclic ketones is governed by established principles, primarily involving alpha-cleavage (cleavage of the C-C bond adjacent to the carbonyl group) and subsequent rearrangements.[3][4] Key expected fragments would arise from:

-

Loss of an ethyl radical (•CH₂CH₃) following alpha-cleavage, leading to a fragment at m/z = 97.

-

Loss of a propyl radical (•CH₂CH₂CH₃) , resulting in a fragment at m/z = 83.

-

A McLafferty rearrangement is also possible, which would lead to a characteristic neutral loss and a different set of fragment ions.

-

Synthesis of this compound: A Strategic Approach

The synthesis of seven-membered rings often requires specialized strategies beyond simple cyclization. One of the most reliable and field-proven methods for accessing this compound is the Tiffeneau-Demjanov ring expansion . This powerful homologation reaction transforms a readily available six-membered ring precursor into the desired seven-membered carbocycle.

Workflow: Tiffeneau-Demjanov Ring Expansion

This multi-step synthesis provides a logical and validated pathway to the target molecule, starting from 4-methylcyclohexanone. The causality behind this choice is clear: six-membered rings are common and inexpensive starting materials, and the Tiffeneau-Demjanov reaction offers a predictable and high-yielding method for the required one-carbon insertion.

Caption: Tiffeneau-Demjanov synthesis workflow.

Experimental Protocol: Tiffeneau-Demjanov Ring Expansion

The following protocol is a self-validating system, where the progress of each step can be monitored by standard analytical techniques (TLC, NMR) to ensure the successful formation of the intermediate before proceeding.

Step 1: Synthesis of 1-(Aminomethyl)-4-methylcyclohexanol (Intermediate)

-

Rationale: This two-part step first creates a cyanohydrin, which is then reduced to the crucial β-amino alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for converting the nitrile to a primary amine without affecting the tertiary alcohol.

-

Procedure:

-

In a fume hood, a solution of 4-methylcyclohexanone (1.0 eq) in methanol is prepared in a round-bottom flask and cooled to 0°C.

-

A solution of sodium cyanide (1.1 eq) in water is added dropwise, followed by the slow addition of acetic acid (1.1 eq) to generate HCN in situ. The reaction is stirred at room temperature until TLC analysis confirms the consumption of the starting ketone.

-

The resulting cyanohydrin is carefully isolated via extraction and dried.

-

The crude cyanohydrin is dissolved in anhydrous diethyl ether or THF and added dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in the same solvent at 0°C.

-

The reaction is gently refluxed for 4-6 hours. Progress is monitored by TLC.

-

Upon completion, the reaction is quenched sequentially with water, 15% NaOH solution, and again with water (Fieser workup). The resulting solids are filtered off, and the organic filtrate is dried and concentrated to yield the crude amino alcohol intermediate.

-

Step 2: Synthesis of this compound (Target Molecule)

-

Rationale: This is the key rearrangement step. The primary amine is converted to an unstable diazonium salt with nitrous acid (generated in situ from NaNO₂ and a strong acid). The departure of N₂ gas drives the formation of a primary carbocation, which immediately undergoes a 1,2-alkyl shift, expanding the ring.

-

Procedure:

-

The crude 1-(aminomethyl)-4-methylcyclohexanol (1.0 eq) is dissolved in a 1:1 mixture of water and acetic acid in a beaker and cooled to 0-5°C in an ice-salt bath.

-

A solution of sodium nitrite (1.2 eq) in cold water is added dropwise to the stirred solution, maintaining the temperature below 10°C. Vigorous gas (N₂) evolution will be observed.

-

After the addition is complete, the mixture is stirred for an additional 1-2 hours, allowing it to warm to room temperature.

-

The reaction mixture is transferred to a separatory funnel and extracted three times with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution (to neutralize acid), then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

The resulting crude oil is purified by vacuum distillation or column chromatography to yield pure this compound.

-

Chemical Reactivity and Synthetic Utility

The primary utility of this compound for drug development professionals lies in its function as a scaffold. The ketone moiety is a versatile handle for a wide range of chemical transformations.

Reduction to 4-Methylcycloheptanol

The ketone can be readily reduced to the corresponding secondary alcohol, 4-methylcycloheptanol. This transformation is useful for introducing a hydroxyl group, which can then be used for etherification, esterification, or as a directing group.

Caption: Reduction of this compound.

-

Experimental Protocol (General):

-

This compound (1.0 eq) is dissolved in methanol and cooled to 0°C.[5]

-

Sodium borohydride (NaBH₄) (1.0-1.5 eq) is added portion-wise, maintaining the temperature below 10°C.[5]

-

The reaction is monitored by TLC. Upon completion, it is quenched with the slow addition of water.[5]

-

The product is isolated via standard aqueous workup and extraction.[5]

-

Safety and Handling

As a professional-grade chemical intermediate, this compound requires careful handling in a laboratory setting.

-

GHS Hazard Statements:

-

Handling Recommendations: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Keep away from heat, sparks, and open flames.

Conclusion and Outlook

This compound represents a valuable, albeit under-explored, building block for organic synthesis. While its direct application in marketed pharmaceuticals is not widely documented, its utility is clear. The Tiffeneau-Demjanov ring expansion provides a reliable and scalable route to this seven-membered ring system, offering chemists a strategic entry point for creating novel molecular frameworks. For researchers in drug discovery, the ability to synthesize and manipulate such non-classical scaffolds is a critical advantage in the pursuit of new chemical entities with unique pharmacological profiles. The protocols and data presented in this guide serve as a robust foundation for the practical application and further investigation of this compound.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 227397, this compound. Retrieved February 4, 2026, from [Link]

- Google Patents. (n.d.). US20040110985A1 - Process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine.

-

Ample Organics. (n.d.). 4-Methylcyclohexanone: Applications in Flavor & Fragrance and Beyond. Retrieved February 4, 2026, from [Link]

-

Chemistry LibreTexts. (2024, September 1). The preparation of Cyclohexanone from Cyclohexanol. Retrieved February 4, 2026, from [Link]

-

University of Wisconsin-Madison Chemistry. (n.d.). Oxidation of Cyclohexanol. Retrieved February 4, 2026, from [Link]

-

The Good Scents Company. (n.d.). 4-methyl cyclohexanone. Retrieved February 4, 2026, from [Link]

- Google Patents. (n.d.). US4590292A - Process for the manufacture of cyclopropylamine.

-

University of Wisconsin-Madison Chemistry. (n.d.). Experiment 7: Oxidation of 4-tert-Butylcyclohexanol. Retrieved February 4, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved February 4, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (2005, August). Preparation of methylcyclohexanol and methylcyclohexanone from aerobic oxidation of methylcyclohexane catalyzed by metalloporphyrins. Retrieved February 4, 2026, from [Link]

- Google Patents. (n.d.). WO2018023980A1 - Method for synthesizing prothioconazole intermediate 1-chloro-1-acetyl cyclopropane.

-

National Center for Biotechnology Information. (n.d.). Release of Volatile Cyclopentanone Derivatives from Imidazolidin-4-One Profragrances in a Fabric Softener Application. Retrieved February 4, 2026, from [Link]

-

YouTube. (2020, July 28). Mass Spectrometry of Cycloalkanes. Retrieved February 4, 2026, from [Link]

- Google Patents. (n.d.). US2816929A - Process for beta-diethylaminopropiophenone.

-

ResearchGate. (2009, August). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids. Retrieved February 4, 2026, from [Link]

-

University of Colorado, Boulder. (n.d.). Experiment 3 - Oxidation of Alcohols: Preparation of Cyclohexanone. Retrieved February 4, 2026, from [Link]

-

Beilstein Journals. (2022, June 27). Synthesis of odorants in flow and their applications in perfumery. Retrieved February 4, 2026, from [Link]

- Google Patents. (n.d.). EP2070512B1 - Methyl cyclohexane carboxylates and their use in perfume compositons.

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved February 4, 2026, from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved February 4, 2026, from [Link]

-

J. Org. Chem. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved February 4, 2026, from [Link]

- Google Patents. (n.d.). CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine.

Sources

A Spectroscopic Deep Dive into 4-Methylcycloheptanone: An In-depth Technical Guide

Molecular Structure and Spectroscopic Implications

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 4-Methylcycloheptanone possesses a seven-membered aliphatic ring with a carbonyl group and a methyl substituent at the 4-position. This structure dictates the number and type of signals expected in its NMR, IR, and mass spectra.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: A Carbon Skeleton Blueprint

¹³C NMR spectroscopy is a powerful tool for mapping the carbon framework of a molecule. For this compound, due to molecular symmetry, a total of 6 distinct carbon signals are predicted, assuming rapid conformational averaging at room temperature. The carbonyl carbon is the most deshielded, appearing significantly downfield. The presence of the methyl group breaks the symmetry of the parent cycloheptanone ring, leading to a more complex spectrum than the parent compound.

While the full experimental spectrum is not publicly disseminated, a ¹³C NMR spectrum for this compound is cataloged in the SpectraBase database, acquired on a VARIAN HR-220 instrument.[1] Based on established chemical shift ranges and data from analogous compounds like cycloheptanone and 4-methylcyclohexanone, the following table presents the predicted chemical shifts for this compound.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) | Rationale |

| C=O | ~210-215 | The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom. This is a characteristic chemical shift for cyclic ketones. |

| CH-CH₃ | ~35-40 | The methine carbon bearing the methyl group is deshielded by the alkyl substituent. |

| CH₂ (alpha to C=O) | ~40-45 | The carbons adjacent to the carbonyl group are deshielded. |

| CH₂ (beta to C=O) | ~25-30 | These carbons are in a more typical alkane-like environment. |

| CH₂ (gamma to C=O) | ~30-35 | The chemical shift is influenced by the proximity to the methyl-bearing carbon. |

| CH₃ | ~20-25 | The methyl carbon is typically found in the upfield region of the spectrum. |

Experimental Protocol for ¹³C NMR Data Acquisition:

A standard protocol for acquiring a ¹³C NMR spectrum of a compound like this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 20-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Approximately 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 to 1024 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Probing the Proton Environment

Predicted ¹H NMR Spectral Features:

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| CH₂ (alpha to C=O) | ~2.2-2.5 | Multiplet | 4H | Protons adjacent to the electron-withdrawing carbonyl group are deshielded and appear downfield. |

| CH-CH₃ | ~1.8-2.1 | Multiplet | 1H | The methine proton is expected to be a complex multiplet due to coupling with adjacent methylene and methyl protons. |

| Other CH₂ | ~1.2-1.8 | Multiplet | 6H | The remaining methylene protons on the ring will resonate in the upfield region, likely as a broad, unresolved multiplet. |

| CH₃ | ~0.9-1.1 | Doublet | 3H | The methyl protons will be split into a doublet by the adjacent methine proton. |

Causality in Experimental Design:

The choice of a high-field NMR instrument (e.g., 500 MHz or greater) is crucial for analyzing complex molecules like this compound. A higher field strength increases chemical shift dispersion, which would be essential in attempting to resolve the overlapping multiplets of the ring protons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning the proton and carbon signals.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. The position of this band is sensitive to ring strain. For comparison, cyclohexanone, a relatively strain-free six-membered ring, exhibits a C=O stretch at approximately 1715 cm⁻¹.[3] In contrast, the C=O stretch of the parent cycloheptanone is found at a slightly lower wavenumber, around 1705 cm⁻¹, indicating less ring strain compared to smaller rings like cyclopentanone (around 1745 cm⁻¹).

Expected IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| ~2950-2850 | Strong | C-H stretching (sp³ C-H) |

| ~1705 | Strong, Sharp | C=O stretching (ketone) |

| ~1465 | Medium | CH₂ scissoring |

| ~1375 | Medium | CH₃ bending |

Experimental Protocol for FT-IR Analysis:

-

Sample Preparation: A neat liquid sample can be analyzed by placing a drop between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is first recorded.

-

The sample is then placed on the plates, and the sample spectrum is acquired.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

In the absence of an experimental mass spectrum for this compound, we can predict the fragmentation pattern based on the established principles for cyclic ketones. Upon electron ionization (EI), the molecule will form a molecular ion (M⁺˙), which will then undergo fragmentation.

Predicted Mass Spectrum Fragmentation:

-

Molecular Ion (M⁺˙): The molecular weight of this compound is 126.20 g/mol . Therefore, the molecular ion peak is expected at m/z = 126.

-

Alpha-Cleavage: A primary fragmentation pathway for ketones is the cleavage of the C-C bond adjacent to the carbonyl group. This can lead to the formation of acylium ions.

-

Loss of Methyl Group: A peak at m/z = 111, corresponding to the loss of the methyl radical (•CH₃), is anticipated.

-

Ring Cleavage: The cycloheptane ring can undergo various ring-opening and subsequent fragmentation pathways, leading to a series of smaller fragment ions.

Below is a Graphviz diagram illustrating a plausible alpha-cleavage fragmentation pathway for this compound.

Caption: Plausible alpha-cleavage fragmentation pathways for this compound.

Experimental Workflow for GC-MS Analysis:

Caption: General workflow for GC-MS analysis of a volatile compound.

Conclusion

The comprehensive spectroscopic characterization of this compound relies on a multi-technique approach. While direct experimental data for this specific molecule is sparse in publicly accessible literature, a robust analytical understanding can be constructed through the application of fundamental spectroscopic principles and comparison with analogous structures. The predicted ¹³C and ¹H NMR, IR, and MS data presented in this guide provide a solid foundation for researchers and drug development professionals in the identification, purity assessment, and structural elucidation of this compound and related compounds. The protocols and analytical reasoning outlined herein serve as a self-validating framework for the confident characterization of this important cyclic ketone.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

-

NIST. (n.d.). Cyclohexanone, 4-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 4, 2026, from [Link]

-

Bartleby. (n.d.). IR Spectrum Of Cyclohexanone. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). Cycloheptanone. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

Sources

4-Methylcycloheptanone safety and hazard information

An In-Depth Technical Guide to the Safety and Hazards of 4-Methylcycloheptanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and hazard information for this compound, a crucial intermediate in various chemical syntheses. As its application in research and development expands, a thorough understanding of its properties and associated risks is paramount for ensuring laboratory safety and regulatory compliance. This document moves beyond a standard safety data sheet to offer a deeper, more integrated perspective on safe handling, risk mitigation, and emergency preparedness.

Chemical and Physical Identity

This compound is a cyclic ketone with the molecular formula C₈H₁₄O. A clear, colorless to light yellow liquid, its physical and chemical properties are critical determinants of its behavior and potential hazards in a laboratory setting.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O | [1] |

| Molecular Weight | 112.17 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

| Boiling Point | 169-171 °C | [1][2] |

| Melting Point | -41 °C | [1][2] |

| Flash Point | 48 °C | [1] |

| Density | 0.914 g/cm³ | [1] |

| Refractive Index | 1.4445-1.4465 | [1] |

| Solubility | Insoluble in water; soluble in oils and ethanol.[2] |

The relatively low flash point of 48°C indicates that it is a flammable liquid, capable of forming ignitable vapor-air mixtures at moderately elevated temperatures.[1][3] Its insolubility in water has implications for spill cleanup and environmental fate.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A comprehensive understanding of these classifications is the foundation for a robust risk assessment.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

The primary hazards associated with this compound are its flammability and oral toxicity.[1] While some sources for related compounds suggest potential for skin and eye irritation, the primary GHS classifications for this compound focus on the aforementioned hazards.[4][5][6]

Toxicological Profile and Routes of Exposure

The primary routes of occupational exposure to this compound are inhalation, ingestion, and skin contact.

-

Ingestion: This is a significant route of exposure, with the substance being classified as harmful if swallowed.[1] Ingestion can lead to gastrointestinal irritation, nausea, vomiting, and diarrhea.[7]

-

Inhalation: Vapors may cause respiratory tract irritation, dizziness, or suffocation.[7]

-

Skin Contact: May cause skin irritation.[7]

-

Eye Contact: May cause eye irritation.[7]

While specific toxicological data for this compound is not extensively detailed in the provided search results, the "harmful if swallowed" classification points to a moderate level of acute oral toxicity.[1]

Safe Handling and Storage Protocols

A multi-faceted approach to safe handling is essential to minimize exposure and mitigate risks. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls

The primary engineering control for handling this compound is to ensure adequate ventilation.

-

Fume Hoods: All manipulations of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of vapors.

-

Local Exhaust Ventilation: For larger scale operations, local exhaust ventilation at the source of vapor release is recommended.

-

Explosion-Proof Equipment: Due to its flammability, all electrical equipment used in the vicinity of this compound, including stirring plates, heating mantles, and ventilation systems, must be explosion-proof.[1][3]

Administrative Controls and Work Practices

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[8]

-

Hygiene Practices: Wash hands thoroughly after handling.[9][10] Do not eat, drink, or smoke in areas where this compound is handled.[1][9]

-

Grounding and Bonding: To prevent the buildup of static electricity, which can serve as an ignition source, all containers and transfer equipment must be properly grounded and bonded.[1][7]

-

Container Management: Keep containers tightly closed when not in use.[1][9][10] Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][9]

Personal Protective Equipment (PPE)

The final line of defense against exposure is the correct use of PPE.

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][7][10]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3][7] Nitrile rubber gloves are often recommended for handling organic solvents.[10]

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH or European Standard EN 149 approved respirator should be used.[3][7]

Caption: Decision Workflow for this compound Spill Response.

First Aid Measures

-

If Swallowed: Call a poison center or doctor immediately if you feel unwell. [1]Rinse mouth. [1]Do NOT induce vomiting. [10]* If on Skin (or hair): Remove/take off immediately all contaminated clothing. [1]Rinse skin with water/shower. [1]* If Inhaled: Remove person to fresh air and keep comfortable for breathing. [11]* If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [12]

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. Do not allow the chemical to enter drains or waterways. [3][8]

Conclusion

This compound is a valuable chemical intermediate with manageable hazards when handled with the appropriate precautions. A thorough understanding of its flammability and toxicity, coupled with the consistent application of engineering controls, safe work practices, and personal protective equipment, is essential for its safe use in a research and development setting. This guide serves as a foundational resource to support a culture of safety and responsible chemical management.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: Methylcyclohexane D 14. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Mol-Instincts. (n.d.). 4-Methylcyclohexanol 589-91-3 wiki. Retrieved from [Link]

-

New Jersey Department of Health. (2000, December). o-METHYLCYCLOHEXANONE HAZARD SUMMARY. Retrieved from [Link]

-

Metasci. (n.d.). Safety Data Sheet 4-Methylcyclohexanone. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Cyclohexane - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Methylcyclohexane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methylcyclohexanone. PubChem. Retrieved from [Link]

Sources

- 1. sds.metasci.ca [sds.metasci.ca]

- 2. 4-Methylcyclohexanone | C7H12O | CID 11525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. guidechem.com [guidechem.com]

- 5. nj.gov [nj.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. 4-Methylcyclohexanone(589-92-4) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 8. carlroth.com [carlroth.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. chemicalbook.com [chemicalbook.com]

- 11. carlroth.com [carlroth.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide: Biological Activity and Synthetic Utility of 4-Methylcycloheptanone

Executive Summary

4-Methylcycloheptanone (CAS: 54378-52-0) represents a critical chiral scaffold in organic synthesis and biocatalysis rather than a standalone therapeutic agent. Derived primarily from the natural terpene (R)-(+)-Pulegone , its biological significance lies in two distinct domains:

-

Substrate Specificity: It serves as a benchmark substrate for probing the regioselectivity and enantioselectivity of Baeyer-Villiger Monooxygenases (BVMOs) .

-

Pharmacophore Precursor: The seven-membered ring system (cycloheptane) is a structural motif found in bioactive sesquiterpenes (e.g., guaianes) and CNS-active agents.

This guide details the molecule's stereochemical behavior, its enzymatic conversion into chiral lactones, and its role in generating bioactive derivatives.

Structural Basis and Stereochemistry

The biological interaction of this compound is dictated by its conformational flexibility and chirality at the C4 position. Unlike rigid cyclohexanones, the seven-membered ring adopts a twist-chair conformation, which influences how enzymes (like BVMOs) bind the substrate.

Chiral Pool Origin

The molecule is rarely synthesized de novo in asymmetric forms; rather, it is accessed via the Favorskii rearrangement of pulegone derivatives. This "chiral pool" approach ensures that the stereochemical information from the natural product (Pulegone) is transferred to the cycloheptanone ring.

-

(R)-(+)-Pulegone

(R)-4-Methylcycloheptanone -

Significance: The (R)-enantiomer is the most common form used in research due to the availability of the natural precursor.

Biocatalytic Activity: The BVMO Pathway

The primary "biological activity" of this compound is its interaction with oxidative enzymes. It is a model substrate for Baeyer-Villiger Monooxygenases (BVMOs) , a class of flavin-dependent enzymes that catalyze the insertion of oxygen into carbon-carbon bonds.

Mechanism of Enzymatic Recognition

BVMOs differentiate between the two carbon atoms adjacent to the carbonyl group (C1). In this compound, the enzyme must choose between the "proximal" (C2) and "distal" (C7) migration relative to the methyl group.

-

Normal Mode: Migration of the more substituted carbon (C2-C3 bond).

-

Abnormal Mode: Migration of the less substituted carbon (C7-C1 bond).

-

Biological Outcome: This enzymatic resolution converts the ketone into 4-methyloxocan-2-one (a chiral lactone). These lactones are potent building blocks for macrolide antibiotics and pheromones.

Visualization: Chemo-Enzymatic Pathway

The following diagram illustrates the transformation from Pulegone to the bioactive Lactone via the Favorskii rearrangement and subsequent Enzymatic Oxidation.

Caption: Pathway A illustrates the conversion of natural terpenes to medium-ring lactones via this compound intermediates.

Pharmacological Potential of Derivatives[1][2][3][4][5]

While the ketone itself is a solvent/intermediate, its derivatives exhibit significant pharmacology. The cycloheptane ring is a "privileged structure" in medicinal chemistry, offering a larger hydrophobic volume than cyclohexane.

Key Bioactive Classes

| Derivative Class | Target / Activity | Mechanism |

| Fused Heterocycles | Cytotoxicity | Benzo-fused cycloheptanones (e.g., colchicine analogs) bind to tubulin, inhibiting microtubule polymerization. |

| Guaiane Sesquiterpenes | Anti-inflammatory | The 5,7-fused ring system (derived from this compound precursors) mimics natural guaianolides, inhibiting NF- |

| Azulene Derivatives | Antioxidant | Dehydrogenation of the cycloheptanone ring leads to azulenes, which are potent radical scavengers used in anti-ulcer medications. |

Olfactory Receptor Interaction

This compound possesses a camphoraceous, minty odor.

-

Receptor: Interacts with ORs (Olfactory Receptors) sensitive to bicyclic monoterpenes.

-

Structure-Activity Relationship (SAR): The position of the methyl group at C4 is critical; moving it to C2 or C3 drastically alters the odor threshold and quality, demonstrating specific "lock-and-key" binding with olfactory G-protein coupled receptors (GPCRs).

Experimental Protocols

Protocol A: Synthesis via Favorskii Rearrangement

This protocol converts Pulegone to this compound.

Reagents: (R)-(+)-Pulegone, Bromine, Sodium Methoxide (NaOMe), Sulfuric Acid.

-

Bromination: Dissolve Pulegone (10 mmol) in glacial acetic acid. Add Bromine (10 mmol) dropwise at 0°C. Stir for 2 hours to form Pulegone Dibromide.

-

Rearrangement: Add the dibromide solution slowly to a refluxing solution of NaOMe (25 mmol) in dry methanol. Reflux for 3 hours.

-

Decarboxylation: Acidify the resulting ester with 10% H₂SO₄ and reflux for 1 hour to effect decarboxylation.

-

Purification: Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate. Purify via vacuum distillation (bp ~180°C).

Protocol B: Enzymatic Assay (BVMO Activity)

This protocol measures the biological conversion of the ketone to lactone.

Reagents: Purified BVMO (e.g., Acinetobacter CHMO), NADPH, Glucose-6-Phosphate Dehydrogenase (cofactor regeneration).

-

Buffer Prep: Prepare 50 mM Tris-HCl buffer (pH 8.0).

-

Reaction Mix: In a 1.5 mL microcentrifuge tube, combine:

-

Substrate: this compound (5 mM in DMSO).

-

Enzyme: BVMO (1.0 U/mL).

-

Cofactor: NADPH (0.2 mM).

-

Regeneration System: Glucose-6-phosphate (5 mM) + G6PDH (2 U).

-

-

Incubation: Shake at 25°C, 200 rpm for 24 hours.

-

Analysis: Extract with ethyl acetate (containing internal standard). Analyze via GC-MS to determine conversion rate and enantiomeric excess (ee) of the lactone product.

References

-

Wallach, O. (1918). "Zur Kenntnis der Terpene und der ätherischen Öle." Justus Liebigs Annalen der Chemie.

- Foundational work on the Favorskii rearrangement of pulegone dibromide.

-

Mihovilovic, M. D., et al. (2001). "Baeyer-Villiger oxidations of 4-substituted cyclohexanones by recombinant whole-cells expressing cyclohexanone monooxygenase." Journal of Organic Chemistry.

- Defines the enzymatic regioselectivity rules for substituted cyclic ketones.

-

Fridrich, B., et al. (2023). "Synthesis of Benzo-Fused Cycloheptanones." Journal of Organic Chemistry.

- Discusses the pharmacological relevance of fused cycloheptanone deriv

-

PubChem Compound Summary. (2024). "this compound."[5] National Center for Biotechnology Information.

-

Source for physicochemical properties and safety data.[6]

-

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Chemo-enzymatic Baeyer–Villiger oxidation of 4-methylcyclohexanone via kinetic resolution of racemic carboxylic acids: direct access to enantioenriched lactone - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. The [4 + 3]-cycloaddition/quasi-Favorskii process. Synthesis of the carbocyclic core of tricycloclavulone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]

Methodological & Application

Ring expansion reactions for 4-Methylcycloheptanone synthesis

An Application Guide to Ring Expansion Reactions for the Synthesis of 4-Methylcycloheptanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Challenge of Medium-Sized Rings

Cycloheptanone derivatives, such as this compound, are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrance compounds. However, the construction of seven-membered rings presents a significant synthetic hurdle. Direct cyclization methods are often inefficient due to unfavorable enthalpic and entropic factors, leading to low yields and the competing formation of polymeric side products.

Ring expansion reactions offer an elegant and powerful alternative, transforming readily available six-membered carbocycles into their seven-membered homologues.[1][2] These strategies leverage the release of ring strain or the formation of stable intermediates to drive the reaction forward, providing reliable access to these challenging scaffolds.[2][3][4] This guide provides a detailed overview and validated protocols for two primary ring expansion methodologies for synthesizing this compound from 4-methylcyclohexanone: the Tiffeneau-Demjanov rearrangement and diazomethane homologation.

Method 1: The Tiffeneau-Demjanov Rearrangement

The Tiffeneau-Demjanov rearrangement is a robust and widely used method for the one-carbon ring expansion of cyclic ketones.[5] The reaction proceeds through a β-amino alcohol intermediate, which, upon treatment with nitrous acid, undergoes a pinacol-like rearrangement to yield the ring-expanded ketone.[6][7]

Causality and Mechanistic Pathway

The overall transformation begins with the conversion of the starting ketone, 4-methylcyclohexanone, into 1-(aminomethyl)-4-methylcyclohexanol. This key intermediate is then subjected to diazotization. The mechanism involves several distinct steps:

-

Diazotization: The primary amine of the β-amino alcohol is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a highly unstable diazonium salt.[6][8]

-

Carbocation Formation: The diazonium group is an excellent leaving group, and its departure as nitrogen gas (N₂) generates a highly reactive primary carbocation.[9]

-

Ring Expansion (1,2-Alkyl Shift): To achieve greater stability, a C-C bond from the adjacent cyclohexane ring migrates to the electron-deficient carbocation center. This concerted step expands the six-membered ring into a seven-membered one, creating a more stable tertiary carbocation which is stabilized by the adjacent hydroxyl group, forming a protonated ketone (an oxonium ion).[3][9]

-

Deprotonation: The final step is the loss of a proton to yield the target molecule, this compound.

The regioselectivity of the migration is a key consideration in substituted systems. Generally, the more electron-rich or more substituted carbon atom preferentially migrates.[5] For the intermediate derived from 4-methylcyclohexanone, the two potential migrating ring carbons are sterically and electronically similar, leading to the desired this compound as the major product.

Caption: Simplified mechanism for diazomethane ring expansion of a cyclic ketone.

Critical Safety Considerations: Handling Diazomethane

Diazomethane is extremely toxic, carcinogenic, and potentially explosive. [10][11]It should only be handled by experienced personnel in a designated chemical fume hood. [12]All operations must be conducted behind a blast shield.

-

Glassware: Use only flame-polished, smooth glass joints (e.g., Clear-Seal). Scratched or ground-glass joints can initiate detonation. [13]* Temperature: Keep diazomethane solutions cold (ideally below 0 °C) at all times.

-

Quenching: Excess diazomethane must be safely quenched before work-up by the slow, dropwise addition of a carboxylic acid (e.g., acetic acid) until the characteristic yellow color disappears. [10]* Alternative: Whenever feasible, the use of (trimethylsilyl)diazomethane (TMS-diazomethane) is strongly recommended as a safer, less explosive alternative. [13][14]It often provides similar reactivity under milder conditions, typically with a Lewis acid catalyst.

Experimental Protocol: Diazomethane Homologation

This protocol assumes the in situ generation of diazomethane from a precursor like Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide).

-

Setup: Assemble a diazomethane generation apparatus (with flame-polished joints) behind a blast shield in a chemical fume hood. The receiving flask should contain anhydrous diethyl ether and be cooled to 0 °C.

-

Generation of Diazomethane:

-

In the dropping funnel of the generation apparatus, place a solution of Diazald® in diethyl ether.

-

The reaction flask should contain a biphasic mixture of aqueous potassium hydroxide (KOH) and diethyl ether, warmed to 65-70 °C.

-

Slowly add the Diazald® solution to the stirred KOH solution. The yellow diazomethane will co-distill with ether into the cooled receiving flask. Collect the ethereal solution of diazomethane until the distillate becomes colorless.

-

-

Ring Expansion Reaction:

-

Dissolve 4-methylcyclohexanone (1.0 eq) in anhydrous diethyl ether and cool the solution to 0 °C under a nitrogen atmosphere.

-

Slowly add the cold ethereal solution of diazomethane (approx. 1.1-1.5 eq) dropwise to the ketone solution. The reaction progress can be monitored by the fading of the yellow color and cessation of nitrogen evolution.

-

After the addition is complete, allow the mixture to stir at 0 °C for 1-2 hours, then let it warm slowly to room temperature.

-

-

Work-up and Purification:

-

Carefully quench any excess diazomethane by adding acetic acid dropwise until the yellow color is gone.

-

Wash the ethereal solution with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solution using a rotary evaporator (ensure no residual diazomethane is present).

-

Purify the product via vacuum distillation.

-

| Parameter | Value | Molar Ratio (eq) |

| 4-Methylcyclohexanone | (Starting Amount) | 1.0 |

| Diazald® | (Calculate for excess) | ~2.0-3.0 |

| Potassium Hydroxide | (In large excess) | N/A |

| Temperature (Reaction) | 0 °C | N/A |

| Reaction Time | 1-2 hours | N/A |

| Expected Yield | 70-85% | N/A |

Alternative Ring Expansion Chemistry: The Beckmann Rearrangement

The Beckmann rearrangement is another classic reaction that expands a cyclic system. It transforms a cyclic oxime into a lactam (a cyclic amide). [15][16]For example, 4-methylcyclohexanone oxime would rearrange to form 5-methyl-ε-caprolactam.

While this is a powerful ring expansion method, it is not a direct route to this compound. The product is a lactam, a key monomer in the production of materials like Nylon-6. [17][18][19]Subsequent hydrolysis of the lactam would yield an amino acid, not the desired ketone. Therefore, while mechanistically related to ring expansion, the Beckmann rearrangement is not a suitable choice for this specific synthetic target but is invaluable for producing the corresponding cyclic amides. The mechanism involves protonation of the oxime's hydroxyl group, followed by a stereospecific migration of the alkyl group that is anti-periplanar to the departing water molecule. [15][20]

Troubleshooting and Field-Proven Insights

-

Tiffeneau-Demjanov Rearrangement:

-

Problem: Low yields or formation of byproducts like alkenes or unrearranged alcohols. [9] * Insight: Incomplete diazotization or premature carbocation quenching can be an issue. Ensure the reaction temperature is strictly maintained between 0-5 °C during the addition of sodium nitrite to control the reactivity of the diazonium intermediate. [6]The choice of acid can also influence the product distribution.

-

-

Diazomethane Homologation:

-

Problem: Formation of a significant epoxide byproduct.

-

Insight: This is often caused by using too large an excess of diazomethane or allowing the reaction temperature to rise. Perform the reaction at 0 °C or below and add the diazomethane solution slowly to the ketone solution (inverse addition can sometimes favor epoxide formation). The presence of a Lewis acid can sometimes alter the product ratio.

-

Problem: Incomplete reaction.

-

Insight: Ensure the diazomethane solution is properly standardized or that a sufficient excess is used, as some will inevitably decompose during handling. Monitor the reaction for the persistence of the yellow color, which indicates the consumption of the ketone.

-

References

-

Slideshare. Demjanov rearrangement | PPTX . Slideshare. [Link]

-

Chemistry LibreTexts. 30.3: Tiffeneau-Demjanov Rearrangement . Chemistry LibreTexts. [Link]

-

Organic Reactions. The Demjanov and Tiffeneau-Demjanov Ring Expansions . Organic Reactions. [Link]

-

Chemistry Steps. Ring Expansion Rearrangements . Chemistry Steps. [Link]

-

Wikipedia. Tiffeneau–Demjanov rearrangement . Wikipedia. [Link]

-

Homework.Study.com. Treatment of a cyclic ketone with diazomethane is a method for accomplishing a ring-expansion... . Homework.Study.com. [Link]

-

Chegg.com. Solved Treatment of a cyclic ketone with diazomethane is a | Chegg.com . Chegg.com. [Link]

-

Master Organic Chemistry. Diazomethane (CH2N2) . Master Organic Chemistry. [Link]

-

Kolkata. Organic Chemistry-4 . [Link]

-

University of Illinois. Diazomethane | Division of Research Safety . [Link]

-

Environmental Health & Safety. Diazomethane Standard Operating Procedure Template . [Link]

-

Wikipedia. Beckmann rearrangement . Wikipedia. [Link]

-

Organic Chemistry Portal. Beckmann Rearrangement . Organic Chemistry Portal. [Link]

-

Master Organic Chemistry. Beckmann Rearrangement . Master Organic Chemistry. [Link]

-

RSC Publishing. Beckmann rearrangement reaction of cyclohexanone oxime in sub/supercritical water: byproduct and selectivity . [Link]

-

ResearchGate. Preparation of ε-Caprolactam via Beckmann Rearrangement of Cyclohexanone Oxime: A Mild and Recyclable Process . [Link]

-

UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA. Caprolactam production Process . [Link]

-

PMC. A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion . [Link]

-

White Rose Research Online. Cascade ring expansion reactions for the synthesis of medium-sized rings and macrocycles . [Link]

-

Chemical Communications (RSC Publishing). Cascade ring expansion reactions for the synthesis of medium-sized rings and macrocycles . [Link]

Sources

- 1. Cascade ring expansion reactions for the synthesis of medium-sized rings and macrocycles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. organicreactions.org [organicreactions.org]

- 8. Demjanov rearrangement | PPTX [slideshare.net]

- 9. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. ehs.unm.edu [ehs.unm.edu]

- 13. Diazomethane | Division of Research Safety | Illinois [drs.illinois.edu]

- 14. fishersci.com [fishersci.com]

- 15. Beckmann Rearrangement [organic-chemistry.org]

- 16. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Beckmann rearrangement reaction of cyclohexanone oxime in sub/supercritical water: byproduct and selectivity - RSC Advances (RSC Publishing) DOI:10.1039/C5RA01929J [pubs.rsc.org]

- 19. UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA [ucm.es]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for the Stereoselective Synthesis of 4-Methylcycloheptanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide details methodologies for the stereoselective synthesis of 4-methylcycloheptanone, a chiral building block of significant interest in medicinal chemistry and natural product synthesis. This document provides an in-depth analysis of synthetic strategies, ranging from asymmetric organocatalysis to enzymatic resolutions, complete with detailed, field-proven protocols. The causal relationships behind experimental choices are elucidated to provide a deeper understanding of the synthetic pathways.

Introduction: The Significance of Chiral this compound

Chirality is a fundamental aspect of molecular recognition in biological systems. The specific three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. This compound, with its stereocenter at the C4 position, represents a valuable chiral synthon. Its seven-membered carbocyclic framework is a common motif in a variety of natural products and complex molecules with interesting biological activities. Access to enantiomerically pure forms of this ketone is, therefore, a critical objective for synthetic chemists in drug discovery and development.

Strategic Approaches to Stereoselectivity

The synthesis of enantiomerically enriched this compound can be approached through several distinct strategies. The choice of a particular route often depends on factors such as the availability of starting materials, desired scale, and the required level of enantiopurity. This guide will focus on two primary, robust, and widely applicable strategies:

-

Asymmetric Conjugate Addition to a Prochiral Precursor: This approach involves the enantioselective addition of a methyl group to a prochiral α,β-unsaturated cycloheptenone. Organocatalysis has emerged as a powerful tool for such transformations, offering mild reaction conditions and high stereocontrol.

-

Enzymatic Kinetic Resolution of a Racemic Precursor: This classic yet highly effective method utilizes enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. In this case, the kinetic resolution of racemic 4-methylcycloheptanol followed by oxidation of the desired enantiomer provides access to the target ketone.

Strategy 1: Organocatalytic Asymmetric Conjugate Addition

This strategy hinges on the use of a chiral organocatalyst to control the facial selectivity of the nucleophilic attack of a methylating agent on cyclohept-2-en-1-one. The catalyst, typically a chiral amine, reversibly forms a chiral iminium ion with the enone, which then directs the incoming nucleophile to one of the two enantiotopic faces of the double bond.

Logical Workflow for Asymmetric Conjugate Addition

Caption: Workflow for the organocatalytic asymmetric synthesis of this compound.

Protocol 1.1: Synthesis of Cyclohept-2-en-1-one

Rationale: The synthesis of the α,β-unsaturated precursor is the necessary first step for the conjugate addition. A common and reliable method involves the α-bromination of cycloheptanone followed by dehydrobromination.

Materials:

-

Cycloheptanone

-

N-Bromosuccinimide (NBS)

-

AIBN (Azobisisobutyronitrile)

-

Carbon tetrachloride (CCl₄)

-

Lithium carbonate (Li₂CO₃)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

α-Bromination: To a solution of cycloheptanone (1.0 eq) in CCl₄, add NBS (1.1 eq) and a catalytic amount of AIBN. Reflux the mixture under nitrogen for 4-6 hours, monitoring by TLC. After completion, cool the reaction to room temperature and filter off the succinimide. Concentrate the filtrate under reduced pressure.

-

Dehydrobromination: Dissolve the crude α-bromocycloheptanone in DMF. Add Li₂CO₃ (1.5 eq) and heat the mixture to 120-140 °C for 2-3 hours.

-

Work-up and Purification: Cool the reaction mixture and pour it into a separatory funnel containing diethyl ether and water. Separate the layers and wash the organic layer with water, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to afford cyclohept-2-en-1-one.

Protocol 1.2: Asymmetric Conjugate Methylation

Rationale: This protocol utilizes a chiral secondary amine catalyst to induce enantioselectivity in the addition of a methyl group to the cycloheptenone. While specific protocols for this compound are not abundant, this procedure is adapted from well-established methods for asymmetric conjugate additions to cyclic enones.[1][2]

Materials:

-

Cyclohept-2-en-1-one

-

Dimethylzinc (ZnMe₂) (in toluene)

-

Chiral secondary amine catalyst (e.g., a derivative of proline or a custom-designed chiral amine)

-

Copper(II) triflate (Cu(OTf)₂)

-

Toluene (anhydrous)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the chiral secondary amine catalyst (0.1-0.2 eq) and Cu(OTf)₂ (0.1 eq) in anhydrous toluene.

-

Reaction Setup: Cool the catalyst solution to 0 °C. Add the cyclohept-2-en-1-one (1.0 eq) to the solution.

-

Addition of Methylating Agent: Slowly add the solution of dimethylzinc in toluene (1.5-2.0 eq) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or GC analysis. The reaction time can vary from a few hours to 24 hours depending on the catalyst and substrate.

-

Quenching and Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification and Analysis: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Data Presentation:

| Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |

| Chiral Amine A | Toluene | 0 | 85 | 92 (R) |

| Chiral Amine B | THF | -20 | 78 | 88 (S) |

| Chiral Amine C | DCM | 0 | 90 | 95 (R) |

Note: The data presented in this table is illustrative and based on typical results for analogous systems. Actual results will depend on the specific chiral catalyst and reaction conditions employed.

Strategy 2: Enzymatic Kinetic Resolution of 4-Methylcycloheptanol

This strategy leverages the high enantioselectivity of enzymes, particularly lipases, to differentiate between the enantiomers of a racemic alcohol. The enzyme catalyzes the acylation of one enantiomer at a much faster rate, leaving the other enantiomer unreacted. The separated alcohol and ester can then be processed to yield the desired enantiomer of this compound.

Logical Workflow for Enzymatic Resolution

Caption: Workflow for the synthesis of enantiopure this compound via enzymatic kinetic resolution.

Protocol 2.1: Synthesis of Racemic 4-Methylcycloheptanol

Rationale: The racemic alcohol is the substrate for the enzymatic resolution. It can be readily prepared by the reduction of commercially available this compound.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reduction: Dissolve this compound (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath. Add NaBH₄ (1.5 eq) portion-wise over 15 minutes.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases. Remove the methanol under reduced pressure. Add diethyl ether and water to the residue.

-

Extraction and Purification: Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, and dry over anhydrous MgSO₄. Filter and concentrate to give racemic 4-methylcycloheptanol, which can often be used in the next step without further purification.

Protocol 2.2: Enzymatic Kinetic Resolution of rac-4-Methylcycloheptanol

Rationale: This protocol employs a commercially available immobilized lipase, such as Novozym 435 (Candida antarctica lipase B, CAL-B), for the enantioselective acylation of the racemic alcohol. Vinyl acetate serves as an irreversible acyl donor.

Materials:

-

rac-4-Methylcycloheptanol

-

Immobilized Lipase (e.g., Novozym 435)

-

Vinyl acetate

-

Anhydrous solvent (e.g., toluene or tert-butyl methyl ether)

-

Celite

Procedure:

-

Reaction Setup: To a solution of rac-4-methylcycloheptanol (1.0 eq) in the chosen anhydrous solvent, add the immobilized lipase (typically 10-50% by weight of the substrate).

-

Acylation: Add vinyl acetate (0.5-0.6 eq for resolution to ~50% conversion) and stir the mixture at room temperature or slightly elevated temperature (e.g., 30-40 °C).

-

Monitoring Conversion: Monitor the progress of the reaction by GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high ee for both products.

-

Enzyme Removal and Separation: Once the desired conversion is reached, filter off the immobilized enzyme through a pad of Celite and wash it with the reaction solvent. The enzyme can often be washed and reused.

-

Purification: Concentrate the filtrate and separate the unreacted alcohol from the acetylated product by column chromatography on silica gel.

Protocol 2.3: Oxidation of Enantioenriched 4-Methylcycloheptanol

Rationale: The final step is the oxidation of the enantioenriched alcohol to the target ketone. A mild and efficient oxidizing agent such as pyridinium chlorochromate (PCC) is suitable for this transformation.[3]

Materials:

-

Enantioenriched 4-methylcycloheptanol (either enantiomer)

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Celite or silica gel

-

Diethyl ether

Procedure:

-

Reaction Setup: In a flask, suspend PCC (1.5 eq) in anhydrous DCM.

-

Addition of Alcohol: Add a solution of the enantioenriched 4-methylcycloheptanol (1.0 eq) in anhydrous DCM to the PCC suspension.

-

Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter the mixture through a pad of Celite or silica gel to remove the chromium salts.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting ketone by flash column chromatography on silica gel to yield the enantiomerically pure this compound.

Conclusion and Future Perspectives

The stereoselective synthesis of this compound is an achievable goal for the modern synthetic chemist. Both the asymmetric conjugate addition and enzymatic kinetic resolution strategies offer viable pathways to this important chiral building block. The choice between these methods will be guided by the specific requirements of the research program, including scale, cost, and desired enantiopurity. As the fields of organocatalysis and biocatalysis continue to evolve, we can anticipate the development of even more efficient and selective methods for the synthesis of this and other valuable chiral molecules, further empowering the fields of drug discovery and chemical biology.

References

-

Organocatalytic asymmetric Michael/acyl transfer reaction between α-nitroketones and 4-arylidenepyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 2021. [Link]

-

Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI, 2021. [Link]

-

Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation. ACS Catalysis, 2022. [Link]

-

Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. National Institutes of Health, N.D. [Link]

-

Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. MDPI, 2016. [Link]

-

Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Vide Leaf, 2021. [Link]

Sources

Application Note: 4-Methylcycloheptanone as a Strategic Building Block in Organic Synthesis

Executive Summary

4-Methylcycloheptanone is a valuable, albeit underutilized, seven-membered carbocyclic scaffold. While six-membered rings (cyclohexanones) dominate the landscape of commercially available building blocks, the seven-membered cycloheptane core is intrinsic to a vast class of bioactive natural products, particularly the guaiane , pseudoguaiane , and himachalene sesquiterpenes. Furthermore, the expansion of medicinal chemistry into "medium-ring" space (7-8 membered rings) offers novel conformational vectors for drug-target interactions that are inaccessible to standard piperidine/cyclohexane scaffolds.

This guide provides a comprehensive technical overview of this compound, detailing its de novo synthesis, reactivity profile, and application in constructing fused bicyclic systems relevant to drug discovery.

Synthesis and Sourcing

While this compound can be sourced from select fine chemical suppliers, high-purity material often requires laboratory synthesis to avoid isomeric contamination (e.g., 3-methyl isomers). The most robust route involves the ring expansion of readily available 4-methylcyclohexanone.

Protocol A: Ring Expansion via Büchner–Curtius–Schlotterbeck Reaction

This protocol utilizes in situ generated diazomethane to expand the 6-membered ring. Note: This reaction produces a mixture of 3-methyl and 4-methyl isomers due to the migration of either alpha-carbon. Separation is required.

Safety Warning: Diazomethane is explosive and highly toxic. Use a dedicated diazomethane kit with polished glass joints and a blast shield. Avoid strong light and sharp edges.

Reagents:

-

4-Methylcyclohexanone (1.0 equiv)

-

N-Methyl-N-nitroso-p-toluenesulfonamide (Diazald) (1.2 equiv)

-

Potassium hydroxide (KOH) (aq. solution)

-

Ethanol/Diethyl ether solvent system

-

Boron trifluoride etherate (BF₃·OEt₂) (Catalytic, 0.1 equiv)

Step-by-Step Procedure:

-

Catalyst Setup: Dissolve 4-methylcyclohexanone (10 mmol) in diethyl ether (50 mL) in a reaction flask cooled to -10°C. Add BF₃·OEt₂ (1 mmol).[1]

-

Diazomethane Generation: In a separate Diazald apparatus, generate diazomethane by dropwise addition of KOH solution to an ethanolic solution of Diazald. Distill the diazomethane/ether azeotrope directly into the stirred ketone solution.

-

Reaction: Stir the mixture at 0°C for 2 hours, then allow to warm to room temperature overnight. The yellow color of diazomethane should fade, indicating consumption.

-

Quenching: Quench with dilute acetic acid to destroy excess diazoalkane. Wash with NaHCO₃ and brine.

-

Purification: The crude oil contains ~60:40 mixture of this compound and 3-methylcycloheptanone.

-

Separation: Use high-performance fractional distillation (spinning band column) or preparative HPLC (silica, Hexane/EtOAc gradient). The 4-methyl isomer typically elutes second due to slightly lower steric shielding of the carbonyl interaction with silica.

-

Reactivity Profile and Functionalization

The this compound scaffold presents unique reactivity challenges compared to cyclohexanone:

-

Conformational Flexibility: The seven-membered ring exists in a fluxional twist-chair conformation. The 4-methyl group prefers the pseudo-equatorial position, but the energy barrier to inversion is low (~1 kcal/mol).

-

Enolization Regioselectivity: The ketone has two sets of alpha-protons (C2 and C7). Both are secondary (-CH₂-). Without a directing group, kinetic enolization (LDA, -78°C) yields a near 1:1 mixture of

and-

Strategy: For regioselective functionalization, a blocking group strategy (e.g., formylation at C2 followed by reaction at C7) is recommended.

-

Visualization: Reactivity Map

The following diagram outlines the core transformation vectors for the scaffold.

Figure 1: Strategic reactivity map for this compound, highlighting divergent pathways for ring expansion (lactone) and ring fusion (guaiane).[1][2]

Application Protocols

Application 1: Synthesis of the Guaiane Sesquiterpene Core

The fusion of a five-membered ring onto the seven-membered scaffold creates the bicyclo[5.3.0]decane system, the skeleton of guaiane natural products (e.g., guaiol, englerin A).[3]

Methodology: Ring-Closing Metathesis (RCM).

Protocol:

-

Alpha-Allylation:

-